molecular formula C7H8INO B2489883 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2230803-78-6

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

Cat. No.: B2489883
CAS No.: 2230803-78-6
M. Wt: 249.051
InChI Key: NLOLKUSPFQNSJF-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic organic compound characterized by a strained 2-oxabicyclo[2.1.1]hexane scaffold substituted with an iodomethyl group at position 1 and a carbonitrile group at position 2. Its molecular formula is C₆H₉INO (molecular weight: 224.04 g/mol), with a CAS number of 1935986-52-9 . This compound is typically stored at -70°C under dry conditions due to its sensitivity .

Structurally, the bicyclo[2.1.1]hexane system introduces significant ring strain compared to larger bicyclic systems (e.g., [2.2.1] or [2.2.2]), which may enhance reactivity in ring-opening or functionalization reactions.

Properties

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-3-7-1-6(2-7,4-9)5-10-7/h1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLKUSPFQNSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CI)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes with dioxenones, followed by functional group transformations . This approach allows for the efficient construction of the bicyclo[2.1.1]hexane core. Industrial production methods may involve scaling up these photochemical reactions using specialized equipment to ensure consistent yields and purity .

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile involves its ability to participate in various chemical reactions due to its strained ring system and reactive functional groups. The molecular targets and pathways depend on the specific application, such as binding to biological targets in medicinal chemistry or forming specific interactions in materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile (Target Compound) C₆H₉INO 224.04 Iodomethyl (C1), Carbonitrile (C4) Cross-coupling precursor, bioisostere candidate
1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane C₈H₁₀F₃IO 306.06 Iodomethyl (C1), CF₃ (C3), Methyl (C4) High lipophilicity (XLogP3: 3.2), halogenated
4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile C₆H₈N₂O 124.14 Amino (C4), Carbonitrile (C1) Nucleophilic reactivity, lower molecular weight
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile C₇H₉NO₂ 139.15 Hydroxymethyl (C1), Carbonitrile (C4) Increased polarity, solubility in polar solvents
Ethyl 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₉H₁₃IO₃ 320.10 Iodomethyl (C1), Ethyl carboxylate (C4) Ester hydrolysis precursor, synthetic flexibility
1-Azabicyclo[2.2.1]heptane-4-carbonitrile C₇H₁₀N₂ 122.17 Nitrogen in ring (C1), Carbonitrile (C4) Different ring system ([2.2.1]), potential amine reactivity

Structural and Reactivity Comparisons

  • Iodine vs. Hydroxymethyl/Amino Groups: The iodomethyl group in the target compound enables participation in Ullmann or Suzuki couplings, whereas analogs with hydroxymethyl or amino groups (e.g., ) are more suited for nucleophilic substitutions or hydrogen bonding. For instance, 4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile may serve as a building block for amide bond formation .
  • Carbonitrile vs. Carboxylate Esters :
    The carbonitrile group’s electron-withdrawing nature contrasts with the electron-donating ethyl carboxylate in CID 137964744 , which could be hydrolyzed to carboxylic acids for further derivatization.

Physicochemical Properties

  • Lipophilicity: The iodomethyl group increases lipophilicity (e.g., XLogP3 = 3.2 for a related compound ), enhancing membrane permeability in biological systems. In contrast, hydroxymethyl or amino substituents reduce logP values, improving aqueous solubility .
  • Thermal Stability : Bicyclo[2.1.1] systems are less thermally stable than larger bicyclic frameworks due to strain, necessitating low-temperature storage for the target compound .

Biological Activity

1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic compound characterized by its unique structural features, including an iodomethyl group and a carbonitrile moiety. This compound is attracting attention in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C7_7H8_8INO
  • Molecular Weight : 224.04 g/mol
  • Density : 1.979 g/cm³ (predicted)
  • Boiling Point : 222 °C (predicted)

This compound operates through various biochemical pathways, primarily by interacting with biological targets via substitution and cycloaddition reactions. The presence of the iodomethyl group allows for nucleophilic substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activity.

Anticancer Properties

Recent studies indicate that bicyclic compounds like 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile may serve as bioisosteres for traditional aromatic compounds in drug development. The incorporation of such bicyclic structures can enhance the pharmacological profiles of anticancer agents by improving their selectivity and potency against cancer cells.

Neuroprotective Effects

Research has shown that derivatives of bicyclo[2.1.1]hexanes exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to modify the structure through various synthetic pathways enhances the exploration of neuroprotective agents.

Synthesis and Validation

A study published in Angewandte Chemie highlights the synthesis of 2-oxabicyclo[2.1.1]hexanes, which includes derivatives like 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile. These compounds were validated as bioisosteres for ortho- and meta-substituted benzenes, demonstrating their utility in medicinal chemistry .

Application in Drug Design

In another investigation, researchers explored the use of bicyclic structures as building blocks for drug synthesis, focusing on their incorporation into various pharmacologically active compounds. The study emphasized how modifications to the bicyclic core could lead to improved drug-like properties .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrileC7_7H8_8INOPotential anticancer and neuroprotective properties
Bicyclo[2.2.1]heptane derivativesC7_7H12_{12}Known for analgesic effects
Bicyclo[3.3.0]octane derivativesC8_8H14_{14}Exhibits anti-inflammatory properties

Future Directions

The ongoing research into the biological activity of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile suggests a promising future for its application in drug development, particularly in creating novel therapeutic agents targeting cancer and neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of bicyclic compounds like this iodomethyl derivative typically involves cyclopropanation or ring-closing strategies. Key steps include:

  • Precursor selection : Start with bicyclo[2.1.1]hexane scaffolds functionalized with nitrile and hydroxyl groups. For example, ethyl 2-oxabicyclo[2.1.1]hexane carboxylates (e.g., ) can serve as intermediates.
  • Iodination : Introduce the iodomethyl group via nucleophilic substitution (e.g., using KI under acidic conditions) or radical-mediated iodination.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for higher purity.
  • Optimization : Vary temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., phase-transfer catalysts) to improve yield. Monitor reaction progress via TLC or GC-MS .

Q. How should researchers characterize the stereochemical and electronic properties of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm regiochemistry and iodomethyl substitution. Coupling constants in the bicyclic core (e.g., J=68HzJ = 6–8 \, \text{Hz}) can indicate ring strain.
  • X-ray crystallography : Resolve the 3D structure to verify bicyclo[2.1.1]hexane geometry and iodine positioning. Compare with analogous oxabicyclo compounds ().
  • Computational analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting electron-deficient regions near the nitrile and iodine groups .

Advanced Research Questions

Q. How does the iodomethyl group influence the compound’s reactivity in cross-coupling or ring-opening reactions?

Methodological Answer: The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling:

  • Suzuki-Miyaura coupling : React with arylboronic acids under Pd catalysis (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, in dioxane/water). Monitor for regioselectivity at the bicyclic core.
  • Ring-opening studies : Treat with nucleophiles (e.g., amines, thiols) to probe strain release. For example, reaction with piperidine may yield 4-cyano-2-oxabicyclo[2.1.1]hexane derivatives.
  • Mechanistic insights : Use 127^{127}I NMR to track iodine displacement kinetics. Compare activation energies with DFT-derived transition states .

Q. What strategies resolve contradictions in reported biological activity data for bicyclo[2.1.1]hexane derivatives?

Methodological Answer:

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use PubChem bioassay data () as a benchmark.
  • Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing iodine with azide or fluorine) to isolate electronic vs. steric effects.
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in cytotoxicity or enzyme inhibition datasets. Cross-validate with molecular docking (e.g., AutoDock Vina) .

Q. How can computational modeling predict the compound’s behavior in complex biological systems?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers or protein targets (e.g., cytochrome P450) using AMBER or GROMACS. Focus on iodine’s hydrophobic interactions.
  • ADMET profiling : Use SwissADME or ADMETLab to estimate solubility, metabolic stability, and blood-brain barrier penetration. Compare predictions with experimental logP values (e.g., via HPLC).
  • Covalent docking : Model iodine’s potential as a halogen bond donor in enzyme active sites (e.g., kinases). Validate with crystallographic data from related iodinated scaffolds .

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